Sulfobromophthalein

Übersicht

Beschreibung

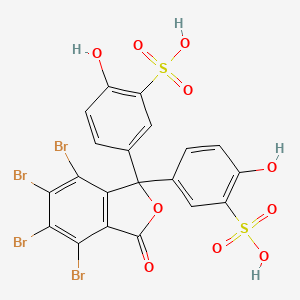

Es ist ein Benzofuranonderivat mit der chemischen Formel C20H10Br4O10S2 . Diese Verbindung ist bekannt für ihre Fähigkeit, an organische Anionen-Transportierende Polypeptide zu binden, und wird zur Beurteilung der hepatobiliären Funktion verwendet .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Sulfobromophthalein kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bromierung von Phenolphthalein und anschliessende Sulfonierung umfasst. Die Reaktion beinhaltet typischerweise die Verwendung von Brom und Schwefelsäure unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound grosstechnische Bromierungs- und Sulfonierungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt sicher, dass die Verbindung die strengen Anforderungen für die diagnostische Verwendung erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in weniger oxidierte Formen umwandeln.

Substitution: Die Bromatome in der Verbindung können unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Chlor oder Jod in Gegenwart von Katalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Sulfonsäurederivaten führen, während Substitutionsreaktionen verschiedene halogenierte Verbindungen erzeugen können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfobromophthalein can be synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction typically involves the use of bromine and sulfuric acid under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and sulfonation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for diagnostic use .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfobromophthalein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like chlorine or iodine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications in Hepatic Function

Liver Function Testing

Sulfobromophthalein is primarily recognized for its role in liver function tests. It is administered intravenously, and its retention in the liver is measured to evaluate hepatic excretory function. The test assesses the liver's ability to uptake and excrete the dye, which is crucial for diagnosing liver diseases such as cirrhosis and hepatitis.

- Mechanism : After administration, this compound is taken up by hepatocytes and subsequently excreted into bile. Impaired retention indicates liver dysfunction.

- Clinical Significance : Studies have shown that this compound retention tests are among the most valuable excretory tests of liver function due to their sensitivity in detecting hepatic impairment .

Pharmacokinetics and Metabolism Studies

Research on the pharmacokinetics of this compound has provided insights into its metabolic pathways and interactions with other substances.

- Metabolism Studies : Investigations have demonstrated that this compound undergoes complex metabolism in the liver, influenced by factors such as fever and specific drugs like norethandrolone .

- Case Study : A study highlighted how artificially induced fever affected the metabolism of this compound, leading to altered retention rates in patients, which underscores the importance of environmental factors in pharmacokinetics .

Toxicological Research

This compound has been employed in toxicological studies to understand its effects on liver function and potential adverse reactions.

- Toxicity Assessments : Reports have documented cases of allergic reactions to this compound during clinical testing, emphasizing the need for caution when using this compound in vulnerable populations .

- Case Analysis : A notable case involved a patient experiencing a near-fatal reaction during a this compound retention test, prompting recommendations for enhanced safety protocols in clinical settings .

Comparative Studies with Other Dyes

This compound is often compared with other dyes used in hepatic function tests to evaluate its efficacy and safety.

| Dye | Primary Use | Retention Test Sensitivity | Safety Profile |

|---|---|---|---|

| This compound | Liver function assessment | High | Moderate allergic reactions |

| Indocyanine Green | Liver blood flow measurement | Moderate | Low allergic reactions |

| Rose Bengal | Ocular surface staining | Low | Low toxicity |

Research Insights from Literature

Numerous studies have explored various aspects of this compound's applications:

- A study published in JAMA highlighted its diagnostic utility in assessing liver function while also noting potential allergic reactions .

- Research published in PubMed detailed the effects of different physiological conditions on this compound metabolism, contributing to a deeper understanding of its pharmacokinetics .

- Investigations into intrahepatic metabolism further elucidated how this compound interacts with liver cells at a biochemical level .

Wirkmechanismus

Sulfobromophthalein übt seine Wirkung aus, indem es an organische Anionen-Transportierende Polypeptide (OATPs) auf der Oberfläche von Hepatozyten bindet. Sobald es in den Hepatozyten angekommen ist, wird es mit Glutathion konjugiert und über das Multidrug Resistance-Associated Protein 2 (MRP2) in die Galle ausgeschieden. Dieser Prozess ermöglicht die Beurteilung der Leberfunktion anhand des Rückhalts und der Ausscheidung der Verbindung .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenolphthalein: Ein weiteres diagnostisches Mittel, das in Leberfunktionstests verwendet wird.

Bromosulfophthalein: Eine eng verwandte Verbindung mit ähnlichen diagnostischen Anwendungen.

Sulfonimidate: Schwefelhaltige Verbindungen mit Anwendungen in der medizinischen Chemie

Einzigartigkeit

Sulfobromophthalein ist einzigartig aufgrund seiner hohen Affinität zu OATPs und seiner spezifischen Verwendung in der Leberfunktionsdiagnostik. Seine Fähigkeit, mit Glutathion konjugiert zu werden und über MRP2 ausgeschieden zu werden, macht es zu einem wertvollen Werkzeug für die Beurteilung der hepatobiliären Funktion .

Biologische Aktivität

Sulfobromophthalein (SBP), also known as bromsulphthalein, is a synthetic organic compound predominantly used in clinical settings to assess liver function. Its biological activity is primarily linked to its role as a diagnostic dye in the this compound retention test, which evaluates the liver's ability to excrete this compound. This article delves into the biological mechanisms, pharmacokinetics, clinical implications, and associated risks of this compound.

- Chemical Formula : CHBrOS

- Molecular Weight : 794.03 g/mol

- IUPAC Name : 2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]benzene-1-sulfonic acid

- CAS Number : 297-83-6

This compound is primarily taken up by hepatocytes (liver cells) through specific transport mechanisms. The key transporter involved is the hepatic sodium/bile acid cotransporter, which facilitates the uptake of conjugated bile salts and various organic anions like SBP from the bloodstream into liver cells. This process is crucial for maintaining enterohepatic circulation and overall bile acid homeostasis .

Transport Mechanisms

The transport of this compound is influenced by:

- Sulfhydryl Groups : Studies indicate that the electrogenic transport activity of SBP in rat liver is dependent on free sulfhydryl groups, suggesting that alterations in these groups can affect SBP uptake and retention .

Clinical Applications

The primary use of this compound is in the This compound retention test , which evaluates liver function by measuring how well the liver can excrete this dye. A higher retention level indicates impaired liver function, making it a valuable diagnostic tool for conditions such as hepatitis or cirrhosis.

Case Studies

- Fatal Anaphylactoid Reaction : A notable case reported in JAMA documented a fatal reaction to SBP administration during a liver function test. This case highlighted the potential for severe allergic reactions associated with SBP, emphasizing the need for caution when using this compound in clinical settings .

- Near-Fatal Reaction : Another study described a near-fatal reaction in an elderly patient undergoing the SBP test. The report called attention to the importance of monitoring patients closely during and after administration due to possible adverse effects .

Toxicity and Adverse Effects

While SBP is generally considered safe for diagnostic use, it can cause serious adverse reactions in some individuals. Reports have documented mild allergic reactions as well as severe anaphylactoid responses. The incidence of such reactions, while rare, necessitates careful patient selection and monitoring during testing .

Summary of Adverse Effects

| Reaction Type | Frequency | Notes |

|---|---|---|

| Mild Allergic Reactions | Common | Includes rash and itching |

| Severe Anaphylactoid Reactions | Rare | Can be fatal; requires immediate intervention |

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following intravenous administration.

- Distribution : Primarily distributed in the liver.

- Metabolism : Metabolized via hepatic pathways.

- Excretion : Excreted primarily through bile; renal excretion is minimal.

Eigenschaften

CAS-Nummer |

297-83-6 |

|---|---|

Molekularformel |

C20H10Br4O10S2 |

Molekulargewicht |

794.0 g/mol |

IUPAC-Name |

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |

InChI-Schlüssel |

OHTXTCNTQJFRIG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Key on ui other cas no. |

297-83-6 |

Verwandte CAS-Nummern |

71-67-0 (di-hydrochloride salt) |

Synonyme |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.